

# Physical and chemical properties of labeled IQ compound

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Amino-3-methyl-3H-imidazo[4,5-F]quinoline-2-13C

Cat. No.: B569154

[Get Quote](#)

An In-depth Technical Guide on the Physical and Chemical Properties of Isofagomine (IQ Compound)

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of Isofagomine, a potent iminosugar inhibitor of glycosidases. The information is intended for researchers, scientists, and professionals in the field of drug development and glycobiology.

## Physicochemical Properties

Isofagomine is a synthetic iminosugar, an analogue of glucose where the ring oxygen is replaced by a nitrogen atom and the anomeric carbon is moved out of the ring. This structure makes it a powerful inhibitor of various glycosidases.

## Quantitative Data Summary

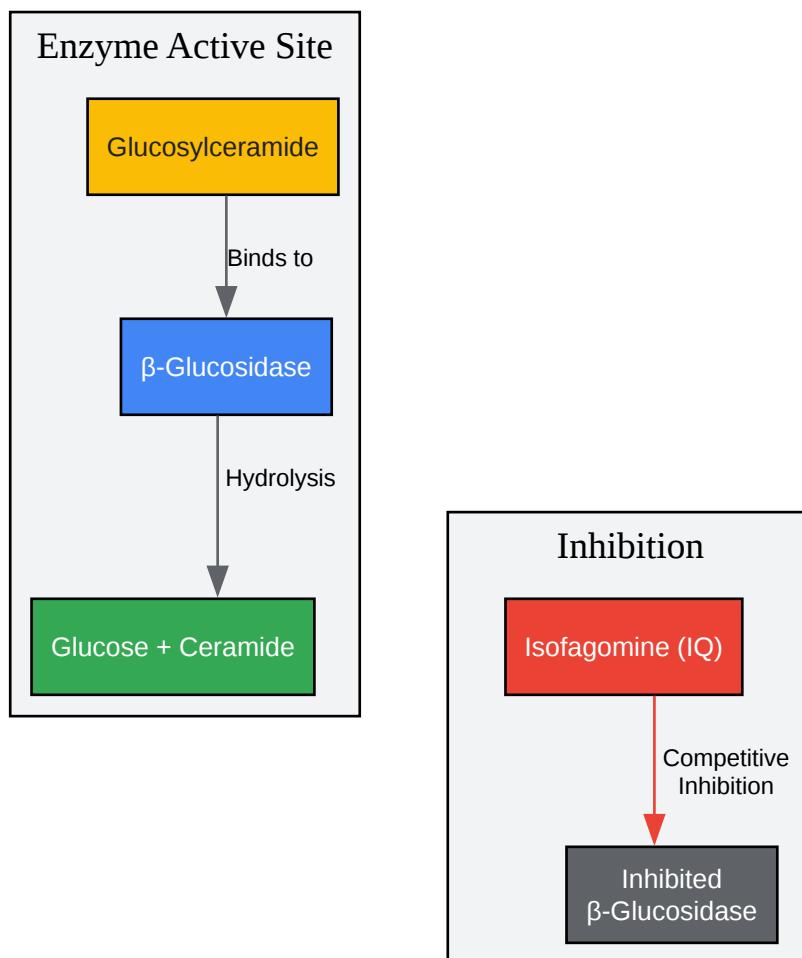
The key physical and chemical properties of Isofagomine are summarized in the table below.

| Property          | Value                                           |
|-------------------|-------------------------------------------------|
| IUPAC Name        | (3R,4R,5R)-5-(Hydroxymethyl)piperidine-3,4-diol |
| Molecular Formula | C <sub>6</sub> H <sub>13</sub> NO <sub>3</sub>  |
| Molecular Weight  | 147.17 g/mol                                    |
| Appearance        | White to off-white solid                        |
| Melting Point     | 110-112 °C                                      |
| Solubility        | Soluble in water                                |
| pKa               | Not readily available                           |

## Biological Activity and Mechanism of Action

Isofagomine is a potent competitive inhibitor of several glycosidases, with a particularly high affinity for  $\beta$ -glucosidase. Its mechanism of action involves mimicking the transition state of the natural substrate, thereby blocking the enzyme's active site.

## Inhibitory Activity


The inhibitory constants (Ki) of Isofagomine against various glycosidases are presented below.

| Enzyme                  | Ki (nM)  |
|-------------------------|----------|
| $\beta$ -Glucosidase    | 120      |
| $\alpha$ -Glucosidase   | 800      |
| $\beta$ -Galactosidase  | >100,000 |
| $\alpha$ -Galactosidase | >100,000 |

## Signaling Pathway and Mechanism of Action

The inhibitory action of Isofagomine on  $\beta$ -glucosidase prevents the breakdown of glucosylceramide, which has implications for lysosomal storage disorders such as Gaucher's

disease.



[Click to download full resolution via product page](#)

Figure 1: Mechanism of Isofagomine Inhibition.

## Experimental Protocols

The following sections detail the methodologies for the synthesis and enzymatic inhibition assay of Isofagomine.

## Synthesis of Isofagomine

A common route for the synthesis of Isofagomine starts from D-glucose. The following diagram outlines the key steps in a representative synthetic pathway.



[Click to download full resolution via product page](#)

Figure 2: Synthetic Workflow for Isofagomine.

#### Protocol:

- Protection: The hydroxyl groups of D-glucose are protected using standard protecting group chemistry (e.g., acetylation or benzylation) to ensure regioselectivity in subsequent steps.
- Oxidation: The primary alcohol at the C6 position is selectively oxidized to an aldehyde.
- Reductive Amination: The aldehyde is then subjected to reductive amination, introducing the nitrogen atom that will become part of the piperidine ring.
- Cyclization: Intramolecular cyclization is induced to form the piperidine ring structure.
- Deprotection: The protecting groups are removed to yield the final Isofagomine product.
- Purification: The final compound is purified using techniques such as column chromatography or recrystallization.

## Glycosidase Inhibition Assay

The inhibitory activity of Isofagomine against a specific glycosidase can be determined using a colorimetric assay with a chromogenic substrate.

#### Materials:

- Glycosidase enzyme (e.g.,  $\beta$ -glucosidase)
- Isofagomine (inhibitor)
- Chromogenic substrate (e.g., p-nitrophenyl- $\beta$ -D-glucopyranoside)
- Buffer solution (e.g., phosphate or citrate buffer at optimal pH for the enzyme)

- 96-well microplate
- Microplate reader

**Protocol:**

- Preparation: Prepare serial dilutions of Isofagomine in the buffer solution.
- Incubation: In each well of the microplate, add the enzyme solution, a specific concentration of Isofagomine, and buffer. Incubate for a predetermined time (e.g., 15 minutes) at the optimal temperature for the enzyme.
- Reaction Initiation: Add the chromogenic substrate to each well to start the enzymatic reaction.
- Reaction Termination: After a specific time, stop the reaction by adding a stop solution (e.g., a high pH buffer like sodium carbonate).
- Measurement: Measure the absorbance of the released chromophore (e.g., p-nitrophenol at 405 nm) using a microplate reader.
- Data Analysis: Calculate the percentage of inhibition for each concentration of Isofagomine. The IC<sub>50</sub> value (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve. The Ki value can then be calculated using the Cheng-Prusoff equation if the substrate concentration and Km are known.
- To cite this document: BenchChem. [Physical and chemical properties of labeled IQ compound]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b569154#physical-and-chemical-properties-of-labeled-iq-compound>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)